molecular formula C9H11NO5S B3066983 (4-Sulfamoylphenoxy)acetic acid methyl ester CAS No. 98996-94-2

(4-Sulfamoylphenoxy)acetic acid methyl ester

Cat. No. B3066983
Key on ui cas rn: 98996-94-2
M. Wt: 245.25 g/mol
InChI Key: WMJRUQKEJKEISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614215B2

Procedure details

To a stirred suspension of NaH (2.8 g, 0.07 mol, 50% in mineral oil) in DMF (50 mL) is added dropwise methyl glycolate (5.5 g, 0.06 mol) over a period of 10 min. The mixture is heated up to 50° C. for 3 h and cooled down to room temperature. 4-Fluorobenzenesulfonamide g, 0.0114 mol) is added portionwise. After stirring at 50° C. for 10 h, the reaction mixture is cooled down and poured into ice-water containing HCl. The product is extracted with DCM (2×100 mL). The combined organic phase is washed with water and dried over Na2SO4. The solvent is evaporated under reduced pressure and the residue is purified by chromatography (silica gel, 60-120 mesh) with chloroform/methanol (9/1) as eluent to afford 900 mg (32%) of the title compound as a solid. 1H NMR (CDCl3, 400 MHz) δ 7.68-721 (m, 2H), 7.10-7.12 (m, 2H), 6.45 (br s, 2H), 4.51 (s, 2H), 3.86 (s, 3H).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH2:4][OH:5].F[C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:12][CH:11]=1.Cl>CN(C=O)C>[CH3:8][O:7][C:3](=[O:6])[CH2:4][O:5][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(CO)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
ADDITION
Type
ADDITION
Details
0.0114 mol) is added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled down
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography (silica gel, 60-120 mesh) with chloroform/methanol (9/1) as eluent

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(COC1=CC=C(C=C1)S(=O)(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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